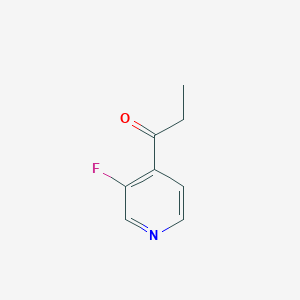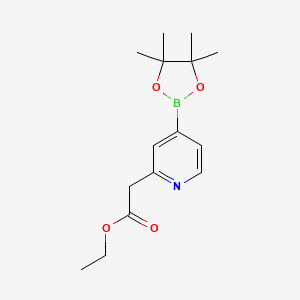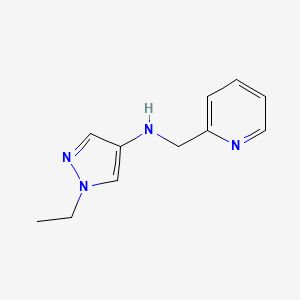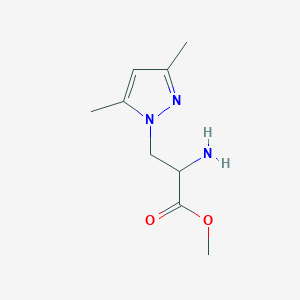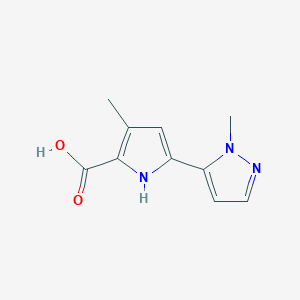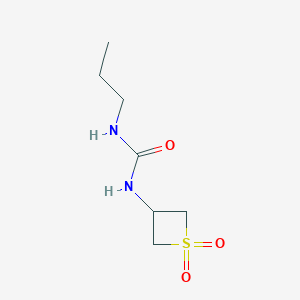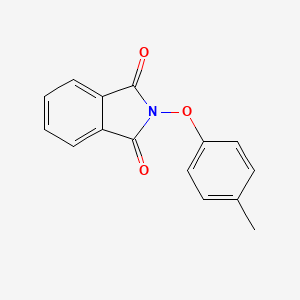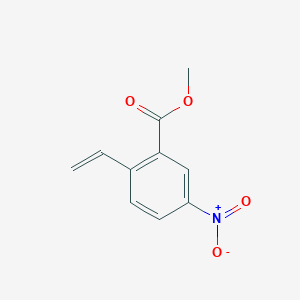
Methyl 5-nitro-2-vinylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-nitro-2-vinylbenzoate is an organic compound with the molecular formula C10H9NO4. It is characterized by a benzene ring substituted with a nitro group, a vinyl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitration of Methyl 2-vinylbenzoate: : The synthesis of methyl 5-nitro-2-vinylbenzoate typically begins with the nitration of methyl 2-vinylbenzoate) into the aromatic ring. The nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to control the reaction rate and avoid over-nitration.
-
Esterification: : Another method involves the esterification of 5-nitro-2-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 5-nitro-2-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or aldehydes depending on the oxidizing agent used.
-
Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), osmium tetroxide (OsO), or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H) with Pd/C, tin(II) chloride (SnCl), or iron powder (Fe) in acidic conditions.
Substitution: Sodium methoxide (NaOCH), sodium ethoxide (NaOEt), or other nucleophiles.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Methyl 5-nitro-2-vinylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential use in drug development. The nitro group can be reduced to an amino group, which is a common functional group in many drugs.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of various polymeric materials.
Mécanisme D'action
The mechanism of action of methyl 5-nitro-2-vinylbenzoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the vinyl group.
Methyl 4-nitrobenzoate: Similar structure but the nitro group is in the para position.
Methyl 3-nitrobenzoate: Similar structure but the nitro group is in the meta position.
Uniqueness
Methyl 5-nitro-2-vinylbenzoate is unique due to the presence of both a nitro group and a vinyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
439937-53-8 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
methyl 2-ethenyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h3-6H,1H2,2H3 |
Clé InChI |
NKFURLAGJJHFGT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



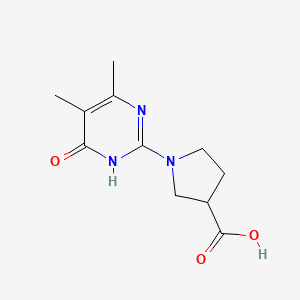
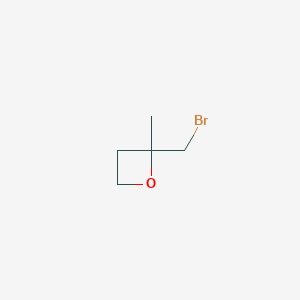
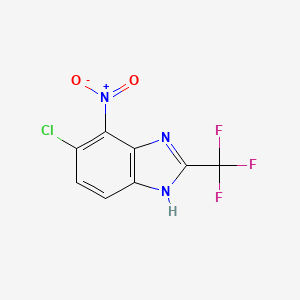
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
